1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a nitrophenyl group, a prop-2-enyl chain, and a pyridin-2-ylpiperazine moiety
Preparation Methods
The synthesis of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenyl prop-2-enyl intermediate: This step involves the reaction of 2-nitrobenzaldehyde with an appropriate alkene under basic conditions to form the (E)-3-(2-nitrophenyl)prop-2-enyl intermediate.
Coupling with pyridin-2-ylpiperazine: The intermediate is then reacted with pyridin-2-ylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace hydrogen atoms.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted pyridine compounds.
Scientific Research Applications
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-2-ylpiperazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine can be compared with similar compounds such as:
(2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: This compound shares a similar nitrophenyl and pyridinyl structure but lacks the piperazine moiety, which may result in different biological activities and properties.
1-(2-Nitrophenyl)-4-piperazinylpyridine: This compound has a similar core structure but differs in the position of the nitrophenyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)17-8-2-1-6-16(17)7-5-11-20-12-14-21(15-13-20)18-9-3-4-10-19-18/h1-10H,11-15H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBDJGBSNZSUFW-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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